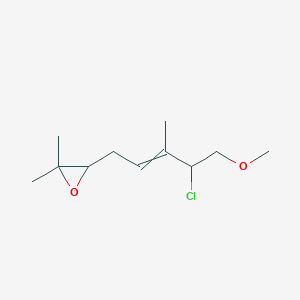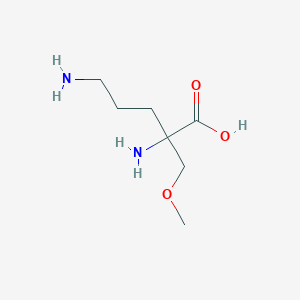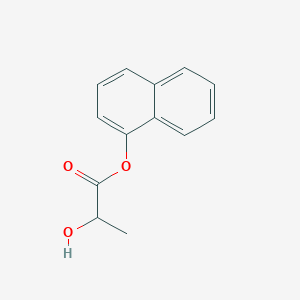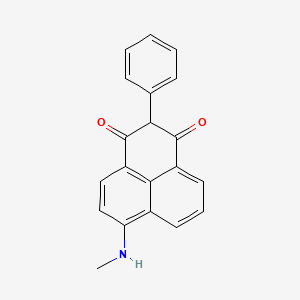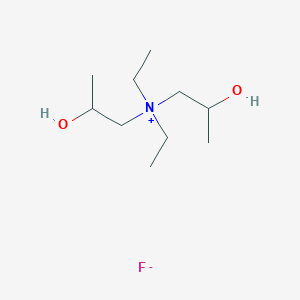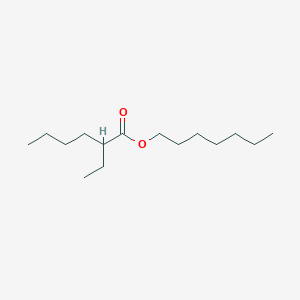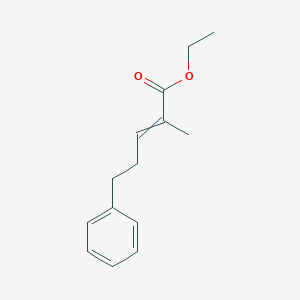
Ethyl 2-methyl-5-phenylpent-2-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-methyl-5-phenylpent-2-enoate is an organic compound with the molecular formula C14H18O2. It is an ester derived from the condensation of 2-methyl-5-phenylpent-2-enoic acid and ethanol. This compound is known for its unique structure, which includes a phenyl group and a double bond, making it an interesting subject for various chemical studies and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Ethyl 2-methyl-5-phenylpent-2-enoate can be synthesized through several methods. One common approach involves the olefination-dehydrohalogenation of (2Z)-2-iodo-3-phenylprop-2-enal, which is prepared by iodination of commercially available cinnamaldehyde . The reaction typically requires a base such as potassium carbonate and a solvent like dimethylformamide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 2-methyl-5-phenylpent-2-enoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The phenyl group and the double bond in the compound make it susceptible to electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic reagents like bromine or chlorine can be used under controlled conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 2-methyl-5-phenylpent-2-enoic acid, while reduction could produce 2-methyl-5-phenylpent-2-en-1-ol.
Applications De Recherche Scientifique
Ethyl 2-methyl-5-phenylpent-2-enoate has several applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of more complex organic molecules.
Biology: The compound’s structure makes it a useful probe in studying enzyme-substrate interactions.
Medicine: Research into its potential pharmacological properties is ongoing, particularly in the development of new therapeutic agents.
Industry: It is used in the production of fragrances and flavoring agents due to its pleasant aroma.
Mécanisme D'action
The mechanism by which ethyl 2-methyl-5-phenylpent-2-enoate exerts its effects involves interactions with various molecular targets. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can then participate in further biochemical pathways. The phenyl group and double bond also play a role in the compound’s reactivity and interactions with other molecules.
Comparaison Avec Des Composés Similaires
Ethyl 2-methyl-5-phenylpent-2-enoate can be compared with similar compounds such as:
Methyl 5-phenylpent-2-enoate: This compound has a similar structure but with a methyl ester group instead of an ethyl ester group.
Ethyl 5-phenylpent-2-enoate: Lacks the methyl group at the 2-position, making it less sterically hindered.
Ethyl 2-methyl-4-phenylbut-2-enoate: Has a shorter carbon chain, affecting its physical and chemical properties.
These comparisons highlight the unique structural features of this compound, such as the presence of both a phenyl group and a double bond, which contribute to its distinct reactivity and applications.
Propriétés
Numéro CAS |
114377-77-4 |
|---|---|
Formule moléculaire |
C14H18O2 |
Poids moléculaire |
218.29 g/mol |
Nom IUPAC |
ethyl 2-methyl-5-phenylpent-2-enoate |
InChI |
InChI=1S/C14H18O2/c1-3-16-14(15)12(2)8-7-11-13-9-5-4-6-10-13/h4-6,8-10H,3,7,11H2,1-2H3 |
Clé InChI |
YZHGFRNWBWXWKS-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C(=CCCC1=CC=CC=C1)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-{[(4-Fluorophenyl)methyl]sulfanyl}-3,5-bis(methylsulfanyl)-1,2,4-triazine](/img/structure/B14312432.png)
![3-[(2-Chloroethyl)sulfanyl]-1,2,4,5-tetrafluorobenzene](/img/structure/B14312438.png)
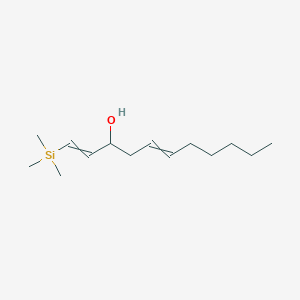
![4-[4-(Acetyloxy)-2,6-dimethylphenyl]-1-diazoniobut-1-en-2-olate](/img/structure/B14312458.png)

